4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C19H15N3O5 and its molecular weight is 365.345. The purity is usually 95%.
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Scientific Research Applications
Anti-Cancer Activity: Chalcones have demonstrated anti-cancer properties by inhibiting cell proliferation, inducing apoptosis, and interfering with cell cycle progression . Researchers have explored their potential as chemotherapeutic agents.
Anti-Infective Properties: Chalcones exhibit antibacterial, antifungal, and antiviral activities. They can disrupt microbial membranes and inhibit enzymes essential for pathogen survival .
Anti-Diabetic Effects: Some chalcones show promising effects in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels .
Anti-Oxidant Activity: Chalcones act as free radical scavengers, protecting cells from oxidative damage .
Quinoline Derivatives and Their Biological Significance
Quinoline derivatives have a wide range of biological activities, depending on substituents and positions. Let’s explore their applications:
Antimalarial Properties: Certain quinoline derivatives exhibit antimalarial activity by interfering with parasite metabolism .
Antitumor Effects: Quinolines have been investigated as potential anticancer agents due to their ability to inhibit tumor growth and metastasis .
Antibacterial Activity: Quinolines can act against bacterial pathogens by disrupting essential cellular processes .
Anti-Oxidant Potential: Quinoline derivatives may protect against oxidative stress-related diseases .
Compound Synthesis
The compound was synthesized through a cascade reaction involving quinoline-3-carboxylic acid and thionyl chloride, followed by the addition of 4-aminoacetophenone. The Claisen–Schmidt reaction with piperonal completed the synthesis .
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells.
Mode of Action
The compound interacts with tubulin, modulating microtubule assembly . This interaction can cause mitotic blockade and cell apoptosis by either suppressing tubulin polymerization or stabilizing the microtubule structure .
Biochemical Pathways
The compound’s interaction with tubulin affects the cell cycle, specifically causing cell cycle arrest at the S phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s anticancer activity against various cancer cell lines, including prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) has been evaluated . The compound’s IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 , suggesting it has good bioavailability.
Result of Action
The compound’s action results in cell cycle arrest and the induction of apoptosis in cancer cells . This can lead to a reduction in the proliferation of cancer cells and potentially to tumor shrinkage.
properties
IUPAC Name |
4-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-11-2-4-13-15(6-11)24-9-18(23)22(13)8-17-20-19(21-27-17)12-3-5-14-16(7-12)26-10-25-14/h2-7H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZLCHRJRYAWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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